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Compound of Interest

Compound Name: 2-lodo-2-methylpropane

Cat. No.: B1582146

An In-depth Technical Guide to the *H and 3C NMR Spectra of 2-lodo-2-methylpropane

This guide provides a comprehensive analysis of the Proton (*H) and Carbon-13 (*3C) Nuclear
Magnetic Resonance (NMR) spectra of 2-iodo-2-methylpropane (tert-butyl iodide). It is
intended for researchers, scientists, and professionals in the field of drug development and
organic chemistry, offering a detailed look at the compound's spectral characteristics, the
experimental protocols for data acquisition, and the structural basis for the observed NMR
signals.

Molecular Structure and Symmetry

2-lodo-2-methylpropane, a tertiary haloalkane, possesses a high degree of symmetry. The
molecule consists of a central quaternary carbon atom bonded to an iodine atom and three
equivalent methyl (CHs) groups. This molecular symmetry is the primary determinant of the
simplicity of its NMR spectra. Due to the free rotation around the carbon-carbon single bonds,
all nine protons of the three methyl groups are chemically and magnetically equivalent.
Similarly, the three methyl carbons are equivalent to one another.

'H NMR Spectral Data

The *H NMR spectrum of 2-iodo-2-methylpropane is characterized by a single resonance,
indicating that all protons within the molecule share an identical chemical environment.

Table 1: *H NMR Data for 2-lodo-2-methylpropane
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Chemical Shift () Multiplicity Integration Assighment

1.95 ppm Singlet 9H (CH3)sC-l

The spectrum exhibits a single singlet peak at approximately 1.95 ppm[1]. The absence of spin-
spin coupling, and thus a singlet multiplicity, is due to the lack of non-equivalent protons on
adjacent carbon atoms[1]. The integration of this peak corresponds to nine protons, consistent
with the three equivalent methyl groups[1].

13C NMR Spectral Data

The 13C NMR spectrum of 2-iodo-2-methylpropane displays two distinct signals,
corresponding to the two different carbon environments in the molecule[2].

Table 2: 13C NMR Data for 2-lodo-2-methylpropane

Chemical Shift () Assighment
43.4 ppm (CH3)sC-l
40.4 ppm (CH3)sC-l

The signal at 43.4 ppm is attributed to the three equivalent methyl carbons[2]. The signal at
40.4 ppm corresponds to the quaternary carbon atom directly bonded to the electronegative
iodine atom|[2].

Experimental Protocol

The following provides a detailed methodology for the acquisition of high-quality *H and 13C
NMR spectra of 2-iodo-2-methylpropane.

4.1. Sample Preparation

e Solvent Selection: Deuterated chloroform (CDCls) is a commonly used solvent for acquiring
the NMR spectra of 2-iodo-2-methylpropane[1][2]. It offers good solubility for the compound
and its residual proton signal (at ~7.26 ppm) does not interfere with the analyte's signals.
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» Concentration: Prepare a solution by dissolving approximately 10-20 mg of 2-iodo-2-
methylpropane in 0.6-0.7 mL of CDCls.

 Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing
the chemical shifts to 0.00 ppm[1][2]. Typically, TMS is already present in commercially
available deuterated solvents.

o Sample Tube: Transfer the solution to a standard 5 mm NMR tube.
4.2. NMR Spectrometer Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may be adjusted
based on the specific instrument and experimental goals.

For 1H NMR:

Spectrometer Frequency: 400 MHz

e Pulse Program: Standard single-pulse (zg30)
e Acquisition Time: 2-4 seconds

o Relaxation Delay: 1-2 seconds

e Number of Scans: 8-16

e Spectral Width: 10-12 ppm

o Temperature: 298 K (25 °C)

For 13C NMR:

Spectrometer Frequency: 100 MHz

Pulse Program: Proton-decoupled (zgpg30)

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds
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e Number of Scans: 128-1024 (or more, depending on concentration)

e Spectral Width: 200-240 ppm

o Temperature: 298 K (25 °C)

4.3. Data Processing

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay
(FID).

e Phasing: Manually or automatically phase the spectrum to obtain pure absorption
lineshapes.

» Baseline Correction: Apply a baseline correction to ensure a flat baseline.
o Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

 Integration: For H NMR, integrate the area under the resonance peak to determine the
relative number of protons.

Structural Elucidation and Signal Assignment

The relationship between the molecular structure of 2-iodo-2-methylpropane and its
characteristic NMR signals can be visualized as follows.
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Molecular Structure of 2-Iodo-2-methylpropane
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Caption: Structure-Spectrum Correlation for 2-lodo-2-methylpropane.

This diagram illustrates how the structural features of 2-iodo-2-methylpropane directly
correlate with the observed signals in its *H and 13C NMR spectra. The equivalence of the three
methyl groups results in a single proton signal and a single carbon signal for these groups. The
unique quaternary carbon gives rise to its own distinct signal in the 13C NMR spectrum.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 1H proton nmr spectrum of 2-iodo-2-methylpropane (CH3)3CI low/high resolution analysis
interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl iodide 1-H nmr
explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry
revision notes [docbrown.info]

e 2.13C nmr spectrum of 2-iodo-2-methylpropane (CH3)3CI analysis of chemical shifts ppm
interpretation of C-13 chemical shifts ppm of tert-butyl iodide C13 13-C nmr carbon-13 doc
brown's advanced organic chemistry revision notes [docbrown.info]

 To cite this document: BenchChem. [1H NMR and 13C NMR spectra of 2-lodo-2-
methylpropane]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1582146#1h-nmr-and-13c-nmr-spectra-of-2-iodo-2-
methylpropane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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